molecular formula C10H9NO2 B6346032 3-(3-Methylphenyl)-1,2-oxazol-5-ol CAS No. 1354938-89-8

3-(3-Methylphenyl)-1,2-oxazol-5-ol

Cat. No. B6346032
CAS RN: 1354938-89-8
M. Wt: 175.18 g/mol
InChI Key: PENLGZPCEKZUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-1,2-oxazol-5-ol, also known as 3-Methylphenyloxazol-5-ol (MPO) is an organic compound belonging to the oxazole family. It is a white, crystalline solid with a melting point of 118-120°C. MPO has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a ligand in metal-catalyzed reactions, as a reagent in organic synthesis, and as a starting material for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

MPO has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, MPO has been used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. MPO has also been used as a reagent for the preparation of peptides, and as a starting material for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of MPO is not fully understood. However, it has been suggested that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. These complexes can then be used as catalysts in a variety of reactions. Furthermore, MPO has been shown to act as a proton donor in certain reactions, which suggests that it may be involved in the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPO have not been extensively studied. However, it has been suggested that MPO may have an effect on certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, MPO has been shown to have antioxidant and anti-inflammatory properties in animal models.

Advantages and Limitations for Lab Experiments

The use of MPO in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. Furthermore, MPO is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, MPO is sensitive to light and air, and it can decompose easily. In addition, it can react with certain metals and cause contamination.

Future Directions

Given the wide range of applications of MPO, there are many potential future directions for research. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into the development of new methods for its synthesis and the optimization of existing methods. Finally, further research could be conducted into its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Methods

MPO can be synthesized in a number of ways. The most common method is the reaction of 3-methylphenol with anhydrous formic acid in the presence of a catalyst such as zinc chloride. This reaction yields a mixture of MPO and its isomer, 1-methyl-3-phenyloxazol-5-ol (MPO-I). The two compounds can be separated by column chromatography. Other methods of synthesis include the reaction of 3-methylphenol with formaldehyde and the reaction of 3-methylphenol with ethylene glycol.

properties

IUPAC Name

3-(3-methylphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-8(5-7)9-6-10(12)13-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENLGZPCEKZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-1,2-oxazol-5-ol

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